molecular formula C15H21ClN2O2S B12262019 N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12262019
M. Wt: 328.9 g/mol
InChI Key: VBWPWKRJWBGLLW-UHFFFAOYSA-N
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Description

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H21ClN2O2S/c16-15-4-2-1-3-12(15)11-18-9-7-13(8-10-18)17-21(19,20)14-5-6-14/h1-4,13-14,17H,5-11H2

InChI Key

VBWPWKRJWBGLLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves the reaction of 2-chlorobenzyl chloride with piperidine to form N-(2-chlorobenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines .

Scientific Research Applications

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of a piperidine ring with a cyclopropanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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